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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and
physicochemical data for the heterocyclic compound 3-(Bromomethyl)pyridazine (CAS No.
60023-36-1). Due to the limited availability of published experimental spectra for this specific
molecule, this document also presents predicted spectroscopic characteristics based on its
chemical structure and data from analogous compounds. Detailed, generalized experimental
protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are included to assist researchers in the characterization of this and
similar molecules.

Physicochemical Properties

3-(Bromomethyl)pyridazine, with the molecular formula CsHsBrNz, is a heterocyclic aromatic
compound.[1][2] Below is a summary of its key physicochemical properties.
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Property Value Reference
CAS Number 60023-36-1 [11[2]
Molecular Formula CsHsBrN2 [1]12]
Molecular Weight 173.01 g/mol [11[2]
Appearance Colorless liquid [1]

Boiling Point 293.8 °C at 760 mmHg [1]

Density 1.641 g/cm3 [1]

Flash Point 131.5°C [1]

Melting Point 64.5 °C [1]

Spectroscopic Data (Predicted)

While specific experimental spectra for 3-(Bromomethyl)pyridazine are not readily available
in public databases, its spectroscopic characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the protons
on the pyridazine ring and the bromomethyl group. The pyridazine ring protons will likely
appear in the aromatic region (& 7.0-9.0 ppm) and will exhibit splitting patterns due to coupling
with adjacent protons. The methylene protons of the bromomethyl group are expected to
appear as a singlet in the range of 6 4.5-5.0 ppm.

13C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon
atoms in the molecule. The carbons of the pyridazine ring are expected in the range of & 120-
160 ppm, while the carbon of the bromomethyl group will likely appear further upfield, around o
30-40 ppm.
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1H NMR (Predicted)

Chemical Shift (ppm) Multiplicity
~8.8-9.2 Doublet of doublets
~7.6-8.0 Doublet of doublets
~7.4-78 Doublet of doublets
~4.7 Singlet

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
~150 - 155 C-3

~148 - 152 C-6
~125-130 C-4
~120-125 C-5
~30-35 -CH2Br

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Bromomethyl)pyridazine is expected to exhibit characteristic
absorption bands corresponding to its functional groups.
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IR Absorption (Predicted)

Wavenumber (cm~1) Functional Group

3100-3000 C-H stretching (aromatic)

1600-1450 C=C and C=N stretching (aromatic ring)
1450-1400 CHz bending

1200-1000 C-N stretching

700-600 C-Br stretching

Mass Spectrometry (MS)

In an electron ionization (El) mass spectrum, 3-(Bromomethyl)pyridazine is expected to show
a molecular ion peak (M*) and a characteristic M+2 peak of nearly equal intensity due to the
presence of the bromine atom (isotopes 7°Br and 81Br). Fragmentation would likely involve the
loss of the bromine atom or the entire bromomethyl group.

Mass Spectrometry (Predicted)

m/z Assignment
172/174 M]*

93 [M - Br]*

78 [Pyridazine]*

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic
compounds like 3-(Bromomethyl)pyridazine.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference point (O ppm).

e Analysis: Transfer the solution to an NMR tube. The analysis is performed in a high-field
NMR spectrometer. For *H NMR, the spectral width is typically 0-12 ppm. For 13C NMR, the
spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,
methylene chloride or acetone).

o Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

e Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the
compound on the plate.

e Analysis: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the
spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC).

¢ lonization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Compound Synthesis & Purification

Synthesis of 3-(Bromomethyl)pyridazine

y

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Purity Assessment Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1321611#spectroscopic-data-nmr-ir-ms-of-3-
bromomethyl-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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